N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sophisticated organic compound exhibiting a unique molecular structure, making it a subject of extensive research in fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves a multi-step process:
Formation of Triazolopyridazine Core: : Typically synthesized via cyclization of hydrazine derivatives with an appropriate alkyne or azide, followed by modification at specific sites to introduce the methyl and other substituents.
Attachment of the Sulfonamide Group: : Involves sulfonylation of the appropriate amine precursor using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Formation of the Final Compound: : Through a coupling reaction where the triazolopyridazine and the sulfonamide intermediate are linked via an ethoxy bridge, often facilitated by a suitable coupling agent.
Industrial Production Methods
Industrial-scale production typically focuses on optimizing yields and ensuring purity:
Batch Processing: : Standard for initial development stages.
Continuous Flow Systems: : Used to enhance efficiency, reproducibility, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The triazolopyridazine core can undergo oxidation, impacting its electronic properties.
Reduction: : Selective reduction of functional groups within the molecule may be employed to alter its pharmacological profile.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, modifying the benzene ring or the triazolopyridazine core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Use of halogenating agents, nucleophiles like amines or alkoxides.
Major Products
Oxidation Products: : May form ketones or aldehydes from methyl groups.
Reduction Products: : Could include amines or alcohols.
Substitution Products: : Various functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide has versatile applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic applications, particularly in targeting specific biological pathways in disease contexts.
Industry: : Applications in material science, including the development of novel polymers or as a precursor in pharmaceuticals.
Mechanism of Action
This compound operates through a variety of mechanisms:
Molecular Targets: : Potentially interacts with specific proteins, enzymes, or receptors, altering their function.
Pathways: : May modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazines: : Share the core structure but differ in substituent modifications.
Sulfonamides: : Exhibit similar functional groups but vary in their additional moieties.
Uniqueness
Structural Combination: : Unique integration of triazolopyridazine with sulfonamide and trifluoromethylated benzene.
Chemical Versatility: : Capable of undergoing diverse chemical reactions.
This compound's distinct structure and reactivity profile differentiate it from other triazolopyridazines and sulfonamides, making it a valuable subject in research and application development.
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S/c1-10-20-21-13-6-7-14(22-23(10)13)26-9-8-19-27(24,25)12-4-2-11(3-5-12)15(16,17)18/h2-7,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVCHLEOWADFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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